molecular formula C20H21Cl2N3O B2538816 3,4-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide CAS No. 1203156-11-9

3,4-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide

Cat. No. B2538816
CAS RN: 1203156-11-9
M. Wt: 390.31
InChI Key: VJGLTEVNCWGYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is a chemical compound that belongs to the class of indole-based inhibitors. It has been studied extensively for its potential use in scientific research applications due to its ability to selectively target specific enzymes and proteins.

Scientific Research Applications

Alzheimer's Disease Research

Amyloid imaging ligands, such as [18F]FDDNP and 11C-PIB, are crucial in measuring amyloid in vivo in the brains of Alzheimer's disease patients. These compounds have been instrumental in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain. Their application enables early detection of Alzheimer's disease and is pivotal in evaluating new anti-amyloid therapies (Nordberg, 2007).

Environmental Toxicology

The environmental impact and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including U-47700, highlight the need for continuous monitoring of new psychoactive substances. Research in this area focuses on understanding the chemistry, prevalence, and potential harm of these compounds to inform international early warning systems and guide detailed risk assessments (Sharma et al., 2018).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs) are a testament to the importance of simple structures in supramolecular self-assembly behaviors. Their applications range from nanotechnology and polymer processing to biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding showcases their versatility as a supramolecular building block (Cantekin et al., 2012).

Advanced Oxidation Processes

The degradation of acetaminophen (ACT) using advanced oxidation processes (AOPs) demonstrates the importance of understanding kinetics, mechanisms, and by-products in water treatment technologies. This research is crucial for enhancing the degradation of contaminants and ensuring environmental safety (Qutob et al., 2022).

Antituberculosis Activity

The antituberculosis activity of organotin complexes, demonstrating the potential of such compounds in medical applications. This area of research explores the structural diversity, toxicity, and mechanism of action of organotin complexes, contributing to the development of new therapeutic agents (Iqbal et al., 2015).

properties

IUPAC Name

3,4-dichloro-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O/c1-24(2)19(15-12-25(3)18-7-5-4-6-14(15)18)11-23-20(26)13-8-9-16(21)17(22)10-13/h4-10,12,19H,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGLTEVNCWGYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)Cl)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide

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